

4-Piperidineacetic acid hydrochloride CAS number 73415-84-6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Piperidineacetic acid hydrochloride

Cat. No.: B1315897

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An In-depth Technical Guide to **4-Piperidineacetic Acid Hydrochloride** (CAS Number: 73415-84-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineacetic acid hydrochloride, with the CAS number 73415-84-6, is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an acetic acid group.^[1] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs and bioactive molecules.^[2] These structures are known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets.^{[2][3]}

This technical guide provides a comprehensive overview of **4-piperidineacetic acid hydrochloride**, including its physicochemical properties, plausible synthetic routes, proposed analytical methodologies, and potential, though largely unelucidated, biological applications. While specific experimental data for this compound is limited in publicly available literature, this document infers potential characteristics and protocols based on established knowledge of related piperidine derivatives. Its structural similarity to the neurotransmitter γ -aminobutyric acid (GABA) and its potential utility as a linker in Proteolysis Targeting Chimeras (PROTACs) mark it as a compound of interest for further investigation in drug discovery.^{[4][5]}

Physicochemical Properties

The fundamental physicochemical properties of **4-piperidineacetic acid hydrochloride** are summarized below. This data is primarily derived from computational models and chemical databases.

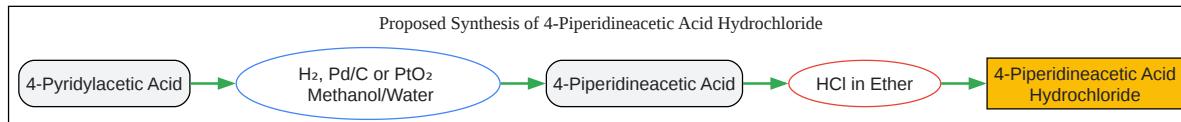
Property	Value	Source(s)
CAS Number	73415-84-6	[1]
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[1] [6]
Molecular Weight	179.64 g/mol	[1] [6]
IUPAC Name	2-(piperidin-4-yl)acetic acid;hydrochloride	[1]
Appearance	Solid (predicted)	[N/A]
SMILES	C1CNCCC1CC(=O)O.Cl	[1]
InChIKey	IYDUFJOXYMLYNM-UHFFFAOYSA-N	[1]
Stereochemistry	Achiral	[6]

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **4-piperidineacetic acid hydrochloride** is not readily available in the literature, a highly plausible and efficient method is the catalytic hydrogenation of its aromatic precursor, 4-pyridylacetic acid. This is a common and well-established method for the synthesis of piperidine carboxylic acids.[\[7\]](#)[\[8\]](#)

Proposed Synthetic Pathway: Catalytic Hydrogenation

The proposed synthesis involves the reduction of the pyridine ring of 4-pyridylacetic acid to a piperidine ring using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[\[9\]](#) The resulting 4-piperidineacetic acid is then treated with hydrochloric acid to yield the hydrochloride salt.



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A proposed synthetic workflow for **4-Piperidineacetic acid hydrochloride**.

Experimental Protocol: Catalytic Hydrogenation of 4-Pyridylacetic Acid

Materials:

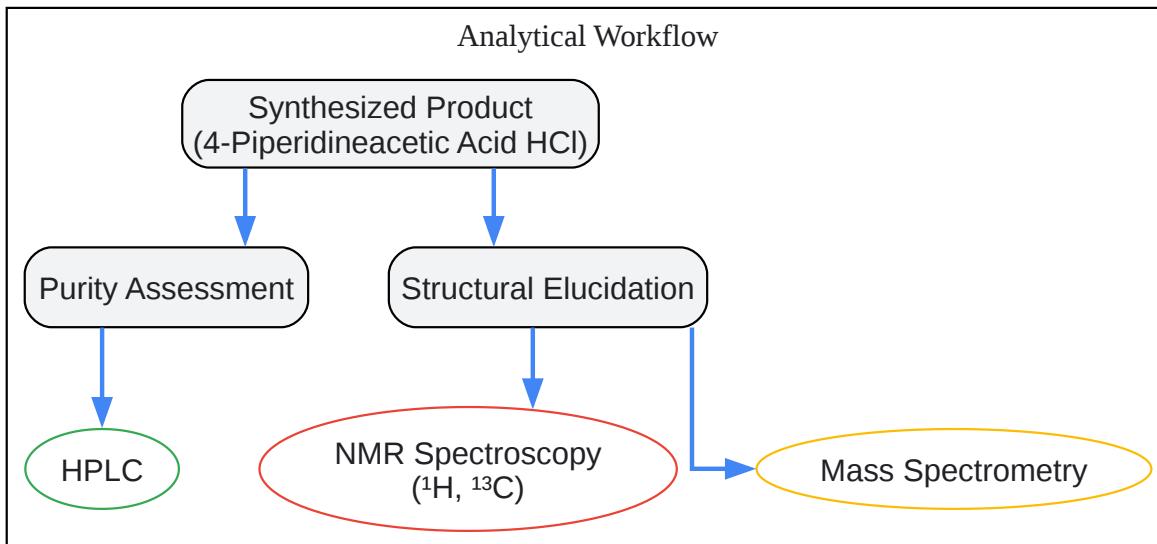
- 4-Pyridylacetic acid hydrochloride
- 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
- Methanol, reagent grade
- Deionized water
- Hydrogen gas (H₂)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether, anhydrous
- Parr shaker or similar hydrogenation apparatus
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- In a suitable pressure vessel for a Parr shaker, dissolve 4-pyridylacetic acid hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).
- Carefully add the hydrogenation catalyst (Pd/C or PtO₂, ~5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Evacuate the vessel and purge with hydrogen gas three times.
- Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous shaking at room temperature.
- Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.
- Once hydrogen uptake ceases, depressurize the vessel and purge with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-piperidineacetic acid.
- To form the hydrochloride salt, dissolve the crude product in a minimal amount of methanol and add a solution of HCl in anhydrous diethyl ether dropwise with stirring until precipitation is complete.
- Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **4-piperidineacetic acid hydrochloride**.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques that can be employed.



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A standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acid analogues.[\[10\]](#) Due to the lack of a strong chromophore, pre-column derivatization is often required for sensitive UV or fluorescence detection.[\[11\]](#)

Experimental Protocol: RP-HPLC with OPA Derivatization

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.5.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 70% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

- Derivatization Reagent: o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid.
- Procedure:
 - Prepare a standard solution of the sample in the mobile phase A.
 - In an autosampler vial, mix the sample solution with the OPA reagent.
 - Allow the reaction to proceed for 1-2 minutes at room temperature.
 - Inject the derivatized sample onto the HPLC system.
 - Purity is determined by the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

- ^1H NMR (in D_2O , 400 MHz): Expected signals would include broad multiplets for the piperidine ring protons between δ 1.5-3.5 ppm, and a doublet for the methylene protons of the acetic acid group around δ 2.3 ppm. The absence of aromatic signals confirms the complete reduction of the pyridine ring.
- ^{13}C NMR (in D_2O , 100 MHz): Expected signals would include the carbonyl carbon around δ 180 ppm, and several signals for the piperidine and methylene carbons in the aliphatic region (δ 25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

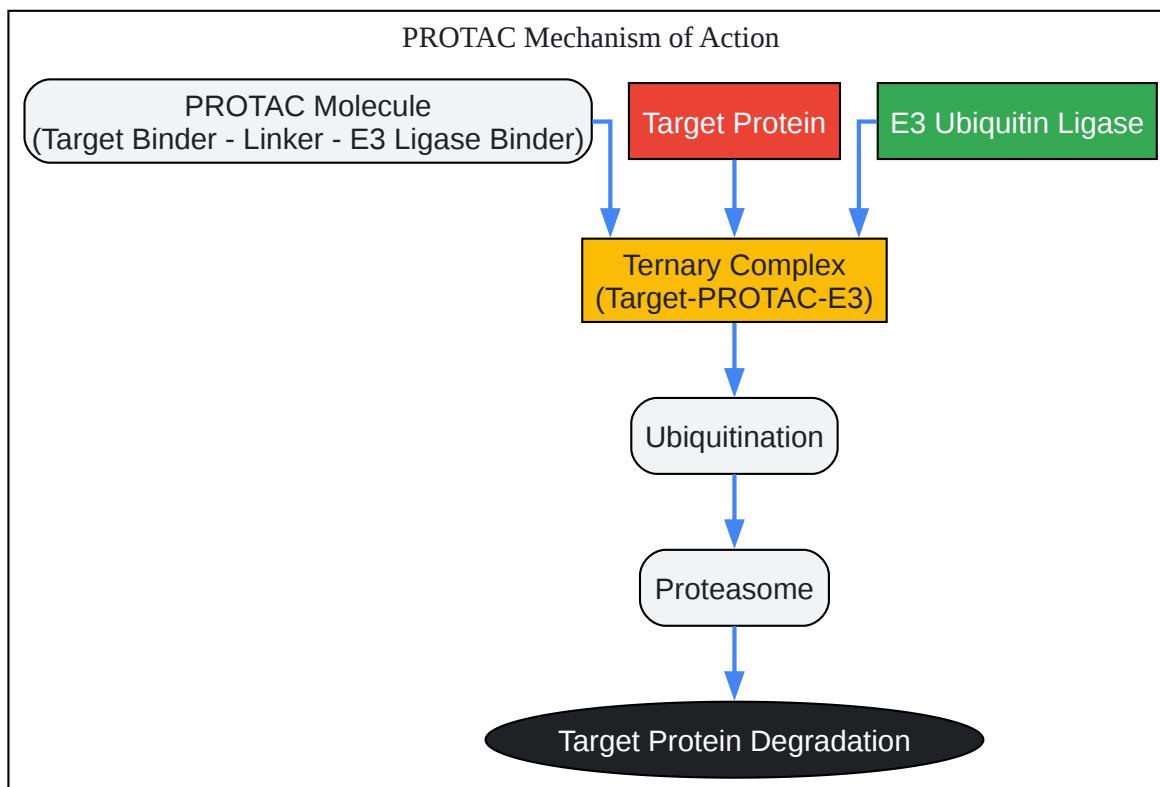
- Method: Electrospray Ionization (ESI) in positive mode.
- Expected Ion: The parent compound (not the hydrochloride salt) should be observed as $[\text{M}+\text{H}]^+$ at m/z 144.10, corresponding to the protonated form of 4-piperidineacetic acid ($\text{C}_7\text{H}_{13}\text{NO}_2$).

Potential Biological Activities and Applications

The piperidine scaffold is a key component in many biologically active molecules.[\[12\]](#) While **4-piperidineacetic acid hydrochloride** itself has not been extensively studied, its structure suggests potential applications in two key areas of drug development.

PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[\[13\]](#) They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is crucial for the formation of a productive ternary complex. Saturated heterocycles like piperidine are increasingly being incorporated into linkers to improve physicochemical properties such as solubility and to provide conformational rigidity. [\[13\]](#)[\[14\]](#) **4-Piperidineacetic acid hydrochloride** provides a bifunctional handle (a secondary amine and a carboxylic acid) that can be readily incorporated into a PROTAC linker synthesis.

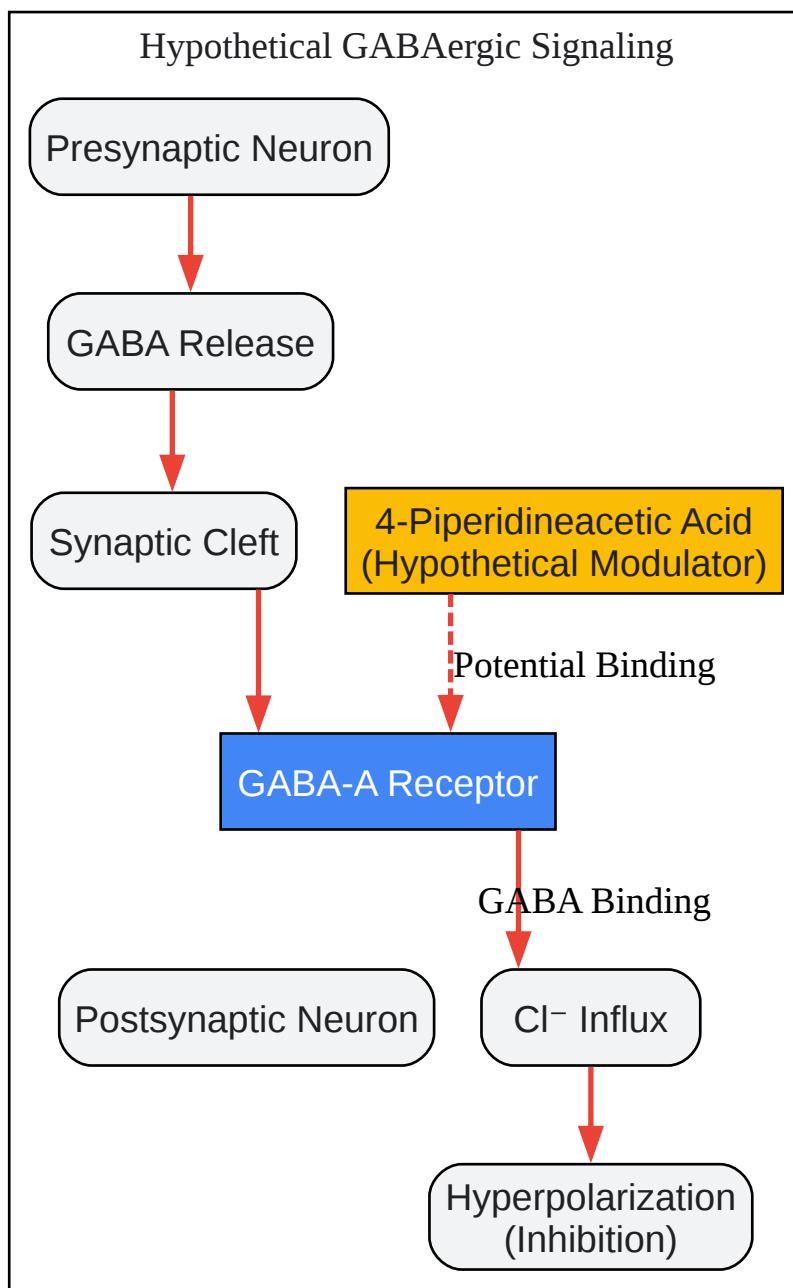


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The general mechanism of action for a PROTAC molecule.

GABA Analogue and Neuromodulatory Activity

4-Piperidineacetic acid is a cyclic analogue of γ -aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Other cyclic GABA analogues, such as piperidine-4-sulfonic acid, are known to act as GABA-A receptor agonists.^[5] Furthermore, various piperidine derivatives have been shown to modulate GABA-A receptors.^{[15][16]} This structural similarity suggests that **4-piperidineacetic acid hydrochloride** could potentially interact with GABA receptors or transporters, warranting investigation for its potential as a neuromodulatory agent.



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A simplified diagram of a GABAergic synapse and potential modulation.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol can be used to assess the affinity of **4-piperidineacetic acid hydrochloride** for the GABA-A receptor.[\[17\]](#)

Materials:

- Rat or mouse whole brain tissue
- Tris-HCl buffer (50 mM, pH 7.4)
- [³H]Muscimol (radioligand for GABA-A agonist site)
- Unlabeled GABA (for determining non-specific binding)
- **4-Piperidineacetic acid hydrochloride** (test compound)
- Scintillation vials and cocktail
- Glass fiber filters
- Cell harvester
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in buffer to a protein concentration of 1-2 mg/mL.
- Binding Assay: In test tubes, combine:
 - Total Binding: Membrane preparation, [³H]Muscimol (e.g., 2-5 nM final concentration), and buffer.
 - Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).
 - Competitive Binding: Membrane preparation, [³H]Muscimol, and varying concentrations of **4-piperidineacetic acid hydrochloride**.

- Incubate the tubes at 4°C for 30-60 minutes.
- Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for the test compound by plotting the percentage of specific binding against the log concentration of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Safety and Handling

Based on available safety data sheets, **4-piperidineacetic acid hydrochloride** is classified as an irritant. Standard laboratory safety precautions should be observed.

Hazard Class	GHS Classification	Precautionary Statements
Eye Irritation	Category 2	H319: Causes serious eye irritation.
Skin Irritation	Category 2	H315: Causes skin irritation.
Respiratory Irritation	STOT SE 3	H335: May cause respiratory irritation.

Handling Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Piperidineacetic acid hydrochloride (CAS 73415-84-6) is a simple piperidine derivative with significant, yet largely unexplored, potential in drug discovery and development. While specific biological data is currently lacking, its structural features suggest promising applications as a versatile linker in the rapidly expanding field of PROTACs and as a potential modulator of GABAergic neurotransmission. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future investigations into its biological activity and therapeutic potential. Further screening is required to elucidate its specific mechanism of action and to validate its utility in a drug development context.

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References

- 1. 4-Piperidineacetic acid hydrochloride | C7H14CINO2 | CID 15565775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-4-amino-(1-carboxymethyl) piperidine [anaspec.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]

- 10. [bevital.no](#) [bevital.no]
- 11. [myfoodresearch.com](#) [myfoodresearch.com]
- 12. [Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications](#)
- PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PROTACs bearing piperazine-containing linkers: what effect on their protonation state?](#) -
PMC [pmc.ncbi.nlm.nih.gov]
- 14. [explorationpub.com](#) [explorationpub.com]
- 15. [HPLC-based activity profiling: discovery of piperine as a positive GABA\(A\) receptor modulator targeting a benzodiazepine-independent binding site](#) - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 16. [GABAA receptor modulation by piperine and a non-TRPV1 activating derivative](#) -
PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Characterization of GABA Receptors](#) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Piperidineacetic acid hydrochloride CAS number 73415-84-6]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1315897#4-piperidineacetic-acid-hydrochloride-cas-number-73415-84-6>]

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